molecular formula C16H11FN4O3S B3444645 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No. B3444645
M. Wt: 358.3 g/mol
InChI Key: PAPVOJMAFZLFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea, also known as BFTU, is a chemical compound that has gained significant interest in the scientific research community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. BFTU is a thiadiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation, signal transduction, and viral replication. This compound has been shown to inhibit the activity of various kinases, including protein kinase B (AKT), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This compound has also been shown to inhibit the activity of various transcription factors, including nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). This compound has also been shown to inhibit the activity of various viral proteins, including HBV polymerase and HIV integrase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation. This compound has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways, including the caspase-dependent pathway and the mitochondrial pathway. This compound has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages, including the G1/S and G2/M checkpoints. This compound has also been shown to suppress inflammation by inhibiting the production of various inflammatory mediators, including cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. This compound has been shown to exhibit high potency against various cancer cell lines and viruses at low concentrations. This compound has also been shown to exhibit low toxicity in normal cells and animals at therapeutic doses. This compound can be easily synthesized using various methods, making it readily available for research purposes. However, this compound also has some limitations for lab experiments, including its poor solubility and stability in aqueous solutions. This compound can also exhibit some batch-to-batch variation, which can affect the reproducibility of results.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its clinical applications. The synthesis method of this compound can be optimized to improve its yield, purity, and scalability. The mechanism of action of this compound can be further elucidated using various molecular and cellular techniques, including proteomics, genomics, and metabolomics. The clinical applications of this compound can be explored in various diseases, including cancer, viral infections, and inflammatory disorders. The pharmacokinetics and pharmacodynamics of this compound can also be further studied to determine its safety, efficacy, and optimal dosing regimen.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has also been studied for its potential application as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O3S/c17-10-3-1-2-4-11(10)18-15(22)19-16-21-20-14(25-16)9-5-6-12-13(7-9)24-8-23-12/h1-7H,8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPVOJMAFZLFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

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